molecular formula C14H18ClNO3 B2946060 3-(Morpholinomethyl)chroman-4-one hydrochloride CAS No. 67153-96-2

3-(Morpholinomethyl)chroman-4-one hydrochloride

Cat. No.: B2946060
CAS No.: 67153-96-2
M. Wt: 283.75
InChI Key: QPURYNXPDYHMLU-UHFFFAOYSA-N
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Description

3-(Morpholinomethyl)chroman-4-one hydrochloride is a synthetic organic compound characterized by a chroman-4-one core substituted with a morpholinomethyl group at the 3-position and a hydrochloride salt. The morpholinomethyl substituent introduces a tertiary amine moiety, which may enhance solubility and bioactivity by interacting with biological targets such as enzymes or receptors .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(morpholin-4-ylmethyl)-2,3-dihydrochromen-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3.ClH/c16-14-11(9-15-5-7-17-8-6-15)10-18-13-4-2-1-3-12(13)14;/h1-4,11H,5-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPURYNXPDYHMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2COC3=CC=CC=C3C2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholinomethyl)chroman-4-one hydrochloride typically involves the reaction of chroman-4-one with morpholine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and consistency. These methods often include advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize production efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions:

  • Ketone to Carboxylic Acid : Strong oxidants (e.g., KMnO₄, CrO₃) convert the 4-keto group to a carboxylic acid, forming 3-(morpholinomethyl)chroman-4-carboxylic acid.

  • Side-Chain Oxidation : The morpholinomethyl group resists oxidation due to steric hindrance from the bicyclic structure.

Alkylation/Acylation

  • N-Alkylation : The morpholine nitrogen reacts with alkyl halides (e.g., methyl iodide) in basic media to form quaternary ammonium salts.

  • Acylation : Acetic anhydride or acetyl chloride acetylates the morpholine nitrogen, producing 3-(N-acetylmorpholinomethyl)chroman-4-one.

Acid/Base-Mediated Reactions

  • Hydrochloride Salt Dissociation : In aqueous NaOH, the hydrochloride salt releases free base 3-(morpholinomethyl)chroman-4-one, enhancing solubility in organic solvents.

  • Ring-Opening : Prolonged exposure to concentrated HCl at elevated temperatures (70–80°C) cleaves the chroman ring, yielding phenolic derivatives .

Palladium-Catalyzed Functionalization

The chroman core participates in cross-coupling reactions:

Reaction TypeConditionsProductYieldReference
Carbonylative Amination Pd/XantPhos, CO gas, Et₃N, 50°CChroman-2,4-dione derivatives72–89%
Suzuki-Miyaura Coupling Pd(PPh₃)₄, arylboronic acids3-Aryl-substituted chroman-4-ones60–75%

Mechanism : The palladium catalyst facilitates oxidative addition at the C–I bond (in iodinated precursors), followed by CO insertion and reductive elimination to form chroman-2,4-diones .

Enzyme Inhibition Pathways

  • Kinase Inhibition : The morpholinomethyl group interacts with ATP-binding pockets via hydrogen bonding (C=O···H–N) and π-π stacking (aromatic residues).

  • Protease Binding : The hydrochloride salt enhances solubility, enabling ionic interactions with catalytic aspartate residues .

Crystallographic Analysis

  • XRD Data : The chroman ring adopts a planar conformation, while the morpholinomethyl group exhibits chair geometry (CCDC 2269045–2269046) .

  • Hydrogen Bonding : Intramolecular RAHB (Resonance-Assisted Hydrogen Bonding) stabilizes the keto-enol tautomer in solution .

Stability Profile

ConditionStability OutcomeReference
pH 2–6 (aqueous)Stable for >48 hrs
pH >10Rapid hydrolysis of morpholine
UV light (254 nm)Photooxidation of ketone group

Comparative Reactivity of Chroman-4-one Derivatives

DerivativeReaction with NH₂OH·HClPrimary ProductYieldReference
4-Chloro-3-formylcoumarinOxime formation, ring-opening2-Amino-3-formylchromone68%
3-(Morpholinomethyl)chroman-4-oneNo oxime formationStable under analogous conditions

Scientific Research Applications

3-(Morpholinomethyl)chroman-4-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Morpholinomethyl)chroman-4-one hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues of Chroman-4-one Derivatives

Chroman-4-one derivatives vary in substituents, which critically influence their physical, chemical, and biological properties. Below is a comparative analysis of key compounds:

Table 1: Structural and Physical Properties of Selected Chroman-4-one Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties/Data References
3-(Morpholinomethyl)chroman-4-one hydrochloride Not explicitly provided* ~312–358 (estimated) 3-morpholinomethyl, HCl salt Likely higher solubility due to HCl salt; potential bioactivity via morpholine interaction
3-(4-Chlorobenzylidene)chroman-4-one C16H11ClO2 270.71 3-(4-chlorobenzylidene) Melting point: 160–162°C; CAS 61661-20-9; associated with amine oxidase B
3-Benzylidenechroman-4-one (3a) C16H12O2 236.27 3-benzylidene Melting point: 109°C; synthesized via condensation
3-(Thiophen-2-ylmethyl)chroman-4-one (3d) C14H12O2S 244.31 3-(thiophen-2-ylmethyl) Melting point: 79°C; heterocyclic substituent
Molindone Hydrochloride C16H24N2O2·HCl 312.84 5-(morpholinomethyl)-indol-4-one Antipsychotic drug; HCl salt enhances stability

Functional Group and Bioactivity Comparisons

  • Morpholinomethyl vs. Benzylidene Groups: Morpholinomethyl substituents (as in the target compound) introduce a basic nitrogen atom, improving solubility and enabling interactions with acidic residues in enzymes (e.g., COX-2 inhibition observed in morpholinomethyl-containing imidazo[1,2-a]pyridines ).
  • Hydrochloride Salts :

    • The hydrochloride salt form (seen in both the target compound and Molindone Hydrochloride ) increases water solubility and bioavailability compared to free bases.

Biological Activity

3-(Morpholinomethyl)chroman-4-one hydrochloride is a derivative of chroman-4-one, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, antioxidant, and other pharmacological properties. The information is synthesized from various research studies and reviews to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a chroman-4-one backbone with a morpholinomethyl substituent. This structural modification is significant as it influences the compound's interaction with biological targets.

Molecular Formula: C12_{12}H15_{15}ClN2_2O

Molecular Weight: 240.71 g/mol

Anticancer Activity

Research indicates that chroman-4-one derivatives exhibit notable anticancer properties. A study on various chromanone analogs demonstrated significant cytotoxic effects against several cancer cell lines, including breast (MCF-7), ovarian (A2780), and colorectal (HT-29) cancer cells. For instance, derivatives with specific substituents showed IC50_{50} values as low as 0.31 μM against A2780 cells, indicating potent activity .

Table 1: Anticancer Activity of Chromanone Derivatives

CompoundCell LineIC50_{50} (μM)
3-(Morpholinomethyl)chroman-4-oneMCF-7TBD
3-Benzylidene chroman-4-oneA27800.31
Spiro [chroman-2, 4′-piperidin]-4-oneHT-290.47

Antimicrobial Activity

Chromanone derivatives have also been studied for their antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against various bacterial strains, including resistant strains like MRSA. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (μg/mL)
3-(Morpholinomethyl)chroman-4-oneMRSATBD
Pyrrole derivativesE. coli32
Chromanone analogsPseudomonas aeruginosaTBD

Antioxidant Properties

Antioxidant activity is another significant aspect of chromanone derivatives. Studies have shown that certain analogs exhibit superior free radical scavenging abilities compared to standard antioxidants like vitamin E. The antioxidant mechanism may involve the reduction of oxidative stress markers and enhancement of endogenous antioxidant enzymes .

Table 3: Antioxidant Activity Comparison

CompoundDPPH Scavenging (%)Lipid Peroxidation Inhibition (%)
3-(Morpholinomethyl)chroman-4-oneTBDTBD
Vitamin E66.4176.8

Structure-Activity Relationship (SAR)

The biological activity of chromanone derivatives can often be correlated with their chemical structure through SAR studies. Modifications at specific positions on the chromanone scaffold can enhance or diminish activity against various biological targets. For instance, the presence of electron-donating groups like methoxy significantly improves anticancer efficacy by enhancing binding affinity to target proteins involved in cell proliferation and survival .

Case Studies

  • Case Study on Anticancer Activity : A recent study evaluated the anticancer potential of several morpholino-substituted chromanones against the MCF-7 breast cancer cell line. The results indicated that compounds with higher lipophilicity showed better cell membrane permeability and greater cytotoxic effects.
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of chromanone derivatives against MRSA and E. coli. The study highlighted that specific substitutions significantly increased antibacterial potency, suggesting a promising avenue for developing new antibiotics.

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